molecular formula C9H16O B097622 3,5-Dimethyl-1,6-heptadien-4-ol CAS No. 19549-66-7

3,5-Dimethyl-1,6-heptadien-4-ol

Cat. No.: B097622
CAS No.: 19549-66-7
M. Wt: 140.22 g/mol
InChI Key: KWGWLNMCSACDHC-UHFFFAOYSA-N
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Description

Contextualization within the Class of Branched Dienols and Allylic Alcohols

3,5-Dimethyl-1,6-heptadien-4-ol belongs to the class of organic compounds known as branched dienols. The "dienol" designation indicates the presence of two carbon-carbon double bonds and a hydroxyl group. The term "branched" refers to the methyl groups attached to the main heptadiene chain. More specifically, it is a secondary allylic alcohol. An allylic alcohol is characterized by a hydroxyl group attached to a carbon atom that is adjacent to a carbon-carbon double bond. acs.org This arrangement is crucial as it gives rise to unique reactivity patterns not observed in simple alcohols.

The class of allylic alcohols is of significant importance in organic synthesis, serving as versatile intermediates for the preparation of a wide array of other compounds. dalalinstitute.com They can undergo various transformations, including oxidation to α,β-unsaturated aldehydes or ketones, epoxidation, and isomerization. nih.gov Furthermore, the hydroxyl group can be a directing group in certain reactions, influencing the stereochemical outcome.

Academic Significance and Potential Research Avenues for this compound

While direct academic studies on this compound are not extensively documented, its structure suggests several avenues for academic inquiry. The presence of two chiral centers at carbons 3 and 5, along with the two prochiral faces of the double bonds, makes it an interesting target for stereoselective synthesis. Developing synthetic routes that can control the absolute and relative stereochemistry of these centers would be a valuable academic pursuit.

Potential research could focus on:

Stereoselective Synthesis: The development of methods to synthesize specific stereoisomers of this compound would be a significant contribution, allowing for the investigation of the impact of stereochemistry on its biological activity or as a chiral building block.

Reactivity Studies: A thorough investigation of its reactivity in various organic transformations, such as cyclization reactions (e.g., intramolecular Diels-Alder), rearrangements, and asymmetric catalysis, could uncover novel synthetic methodologies.

Applications in Synthesis: Its use as a precursor for the synthesis of more complex molecules, including natural products or pharmacologically active compounds, could be a fruitful area of research. The dienol functionality provides multiple points for chemical modification.

Structural Features of this compound and their Influence on Reactivity and Synthetic Utility

The reactivity and synthetic utility of this compound are directly influenced by its key structural features: the secondary allylic alcohol moiety and the two vinyl groups.

The Secondary Allylic Alcohol: The hydroxyl group at the C4 position is allylic to both double bonds. This position makes the alcohol susceptible to 1,2- or 1,4-addition reactions of nucleophiles to the conjugated system if it were oxidized to the corresponding enone. However, as an alcohol, it can be a good leaving group under acidic conditions, potentially leading to carbocation-mediated rearrangements or elimination reactions. The stereochemistry at this center can also direct the approach of reagents in subsequent reactions.

The Diene System: The two terminal vinyl groups (C1=C2 and C6=C7) are electronically isolated from each other by the C4 and C5 carbons. This non-conjugated diene structure means that the two double bonds can potentially react independently of one another, offering opportunities for selective transformations. For instance, one double bond could be selectively epoxidized or hydrogenated while the other remains intact.

A plausible and common method for the synthesis of secondary allylic alcohols like this compound involves the 1,2-addition of a Grignard reagent to an α,β-unsaturated aldehyde. dalalinstitute.commasterorganicchemistry.com In this case, the reaction would likely involve the addition of a vinylmagnesium bromide to 3-methyl-1-penten-4-one. The Grignard reagent, being a "hard" nucleophile, would preferentially attack the electrophilic carbonyl carbon (1,2-addition) rather than the β-carbon of the conjugated system (1,4-addition). youtube.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C9H16O
Molecular Weight 140.226 g/mol
CAS Number 19549-66-7
Predicted pKa 14.45 ± 0.20

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylhepta-1,6-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-5-7(3)9(10)8(4)6-2/h5-10H,1-2H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGWLNMCSACDHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C(C(C)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336906
Record name 3,5-Dimethyl-1,6-heptadien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19549-66-7
Record name 3,5-Dimethyl-1,6-heptadien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3,5 Dimethyl 1,6 Heptadien 4 Ol

Established Synthetic Pathways and Precursors

The construction of the carbon framework of dienols like 3,5-dimethyl-1,6-heptadien-4-ol is often achieved through powerful carbon-carbon bond-forming reactions.

Carbon-Carbon Bond Formation Strategies for Dienols (e.g., Grignard reactions, aldol (B89426) condensations)

Grignard Reactions: The Grignard reaction is a fundamental tool in organic synthesis for creating carbon-carbon bonds. wvu.eduorganic-chemistry.org It involves the addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound. organic-chemistry.org For the synthesis of this compound, a potential retrosynthetic analysis would involve the reaction of a vinyl Grignard reagent with an appropriate aldehyde.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. organic-chemistry.org The reaction with aldehydes leads to the formation of secondary alcohols. organic-chemistry.org

Aldol Condensations: Aldol condensations are another cornerstone of carbon-carbon bond formation, where an enol or enolate ion reacts with a carbonyl compound. khanacademy.orglibretexts.org This reaction can be used to synthesize β-hydroxy aldehydes or ketones, which can then be dehydrated to form conjugated enones. khanacademy.orglibretexts.org The synthesis of dienols can be achieved through the 1,2-addition of enolates to unsaturated aldehydes, followed by dehydration. thieme-connect.de The reaction can be performed in a single step under thermodynamic conditions or in two steps involving an initial aldol addition under kinetic control followed by elimination. thieme-connect.de

Olefin Metathesis Approaches for Dienols (e.g., Acyclic Diene Metathesis (ADMET) and Ring-Opening Metathesis Polymerization (ROMP))

Olefin metathesis is a powerful and versatile reaction that rearranges carbon-carbon double bonds, catalyzed by transition metal complexes. sigmaaldrich.comresearchgate.net This methodology has revolutionized the synthesis of complex molecules, including polymers and cyclic compounds. researchgate.netnumberanalytics.com

Acyclic Diene Metathesis (ADMET): ADMET is a type of olefin metathesis used to polymerize terminal dienes into polyenes. wikipedia.org It is a step-growth condensation polymerization driven by the release of a volatile small molecule, typically ethylene. wikipedia.org While primarily used for polymerization, the principles of ADMET can be applied to the synthesis of smaller, well-defined molecules. mdpi.comnih.gov The reaction offers a high degree of control and is tolerant of various functional groups. wikipedia.org

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a chain-growth polymerization that involves the ring-opening of cyclic olefins, driven by the relief of ring strain. wikipedia.orgilpi.com This method is particularly useful for synthesizing polymers with specific architectures. princeton.eduresearchgate.net While ROMP is primarily a polymerization technique, the underlying metathesis principles can be adapted for the synthesis of acyclic dienes. numberanalytics.com For instance, ring-opening metathesis of a cyclic olefin with an acyclic olefin can produce an acyclic diene. utc.edu

Stereocontrolled Synthesis of this compound

The presence of chiral centers in this compound necessitates stereocontrolled synthetic methods to obtain specific stereoisomers.

Diastereoselective Synthesis of Chiral Dienols

Diastereoselective synthesis aims to preferentially form one diastereomer over others. This can be achieved by using chiral auxiliaries, chiral catalysts, or by taking advantage of the steric and electronic properties of the reactants. In the context of dienol synthesis, diastereoselectivity is crucial for controlling the relative stereochemistry of multiple chiral centers. For example, nickel-catalyzed hydroboration of chiral dienols can proceed with high diastereoselectivity to furnish syn-propionate units. nih.gov Furthermore, the presence of certain substituents, such as a removable bromine atom on a diene, can dramatically influence the stereoselectivity of reactions like the Diels-Alder cycloaddition, leading to a single stereoisomer. rsc.org

Enantioselective Synthesis of Chiral Dienols

Enantioselective synthesis, or asymmetric synthesis, focuses on the preferential formation of a specific enantiomer. wikipedia.org This is often accomplished using chiral catalysts or auxiliaries that create a chiral environment, influencing the reaction pathway to favor one enantiomer. wikipedia.orgresearchgate.net Chiral pool synthesis, which utilizes readily available chiral starting materials, is another effective approach. wikipedia.org For the synthesis of chiral dienols, enantioselective methods can be employed in key bond-forming steps. For instance, chiral diol-based organocatalysts, such as BINOL derivatives, have been widely used to induce enantioselectivity in various reactions. nih.gov Additionally, newly designed adjustable axially chiral biphenyl (B1667301) ligands have shown promise in asymmetric additions to aldehydes. chemrxiv.org

Functional Group Interconversions and Derivatization of this compound

Once the core structure of this compound is assembled, further modifications can be made through functional group interconversions and derivatization.

The hydroxyl group of the dienol can be a versatile handle for various transformations. For example, it can be acetylated to form the corresponding acetate (B1210297) ester. A common method for this is the reaction of the alcohol with an acetylating agent like acetic anhydride (B1165640), often in the presence of a base such as pyridine (B92270) or a catalyst like zinc chloride. google.com

The double bonds within the dienol structure also offer sites for further functionalization, although specific examples for this compound are not extensively documented in the provided search results. However, general reactions of alkenes, such as hydrogenation, halogenation, or epoxidation, could potentially be applied to modify the dienol structure and create a range of derivatives.

Transformations of the Hydroxyl Group (e.g., Mitsunobu condensation, acetylation)

The secondary alcohol functionality in this compound is a prime site for various chemical transformations, allowing for the introduction of a wide array of functional groups.

Mitsunobu Condensation:

The Mitsunobu reaction is a powerful method for the stereospecific inversion of a secondary alcohol or for the introduction of a nucleophile with inversion of configuration. This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds by activating the hydroxyl group to form a good leaving group, which is then displaced by a nucleophile in an Sₙ2 fashion.

In the case of this compound, the Mitsunobu reaction can be utilized to introduce various functionalities, such as esters, azides, or other carbon and nitrogen nucleophiles. For instance, reaction with a carboxylic acid like benzoic acid would yield the corresponding benzoate (B1203000) ester with inversion of stereochemistry at the C-4 position.

Table 1: Representative Mitsunobu Reaction of this compound This table presents a representative example of a Mitsunobu reaction. Actual results may vary based on specific experimental conditions.

Reactant 1 Reactant 2 (Nucleophile) Reagents Product Stereochemistry

Acetylation:

Acetylation is a common and straightforward method for the protection of hydroxyl groups. It involves the reaction of the alcohol with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This transformation converts the alcohol into an acetate ester, which is generally more stable under various reaction conditions and can be easily deprotected later.

The acetylation of this compound proceeds readily to form 3,5-dimethyl-1,6-heptadien-4-yl acetate. This derivative can be useful in multi-step syntheses where the reactivity of the hydroxyl group needs to be temporarily masked.

Table 2: Typical Acetylation of this compound This table illustrates a typical acetylation reaction. Specific yields and reaction times can differ.

Substrate Acetylating Agent Base/Catalyst Product

Modifications of the Alkene Moieties

The two terminal double bonds in this compound are susceptible to a variety of electrophilic additions and cycloaddition reactions, providing pathways to a wide range of more complex molecular architectures.

Diels-Alder Reaction:

The conjugated diene system is not present in this compound as the double bonds are isolated. However, the individual alkene moieties can participate as dienophiles in Diels-Alder reactions if reacted with a suitable diene. More commonly, the diene functionality can be generated from the alcohol through dehydration to form a conjugated triene, which can then undergo Diels-Alder reactions.

Alternatively, the isolated double bonds can undergo other cycloadditions. For example, a [2+2] cycloaddition with a suitable ketene (B1206846) could yield a cyclobutanone (B123998) derivative.

Epoxidation:

The double bonds can be selectively epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.com This reaction introduces a three-membered epoxide ring, a versatile functional group that can undergo ring-opening reactions with various nucleophiles to introduce two new functional groups with defined stereochemistry. Depending on the reaction conditions, either one or both double bonds can be epoxidized.

Hydroboration-Oxidation:

The hydroboration-oxidation of the alkene moieties provides a method for the anti-Markovnikov hydration of the double bonds. umich.edu Treatment with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation with hydrogen peroxide and a base leads to the formation of a primary alcohol at the terminal carbon of the double bond. This reaction can be controlled to react at one or both alkene sites, leading to the formation of diols or triols.

Table 3: Common Modifications of the Alkene Moieties in Diene Alcohols This table outlines general reactions applicable to the alkene groups. Product distribution will depend on the specific substrate and reaction conditions.

Reaction Type Reagents Potential Product Type
Epoxidation m-CPBA Mono- or Di-epoxide
Hydroboration-Oxidation 1. BH₃·THF; 2. H₂O₂, NaOH Diol or Triol

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethyl 1,6 Heptadien 4 Ol

Reactions Involving the Hydroxyl Functionality

The hydroxyl group in 3,5-dimethyl-1,6-heptadien-4-ol, being on a tertiary carbon and allylic to two double bonds, exhibits distinct reactivity.

Oxidation Pathways and Product Characterization

A significant oxidation reaction for tertiary allylic alcohols like this compound is the Babler oxidation. This reaction employs pyridinium (B92312) chlorochromate (PCC) to achieve an oxidative transposition, converting the tertiary allylic alcohol into an α,β-unsaturated ketone. wikipedia.org

The reaction proceeds through the formation of a chromate (B82759) ester, which then undergoes a science.govscience.gov-sigmatropic rearrangement. Subsequent oxidation of the rearranged intermediate yields the corresponding enone. wikipedia.org For this compound, the expected product would be 3,5-dimethyl-1,6-heptadien-4-one.

Table 1: Oxidation of this compound

ReactantReagentProductReaction Type
This compoundPyridinium Chlorochromate (PCC)3,5-Dimethyl-1,6-heptadien-4-oneBabler Oxidation

Substitution Reactions at the Hydroxyl Group

As a tertiary alcohol, this compound readily undergoes nucleophilic substitution reactions via an SN1 mechanism. The hydroxyl group is a poor leaving group, so it must first be protonated by an acid to form a good leaving group, water. libretexts.orglibretexts.org

The departure of water results in a stabilized tertiary carbocation. This carbocation is further stabilized by resonance due to the adjacent vinyl groups. A nucleophile can then attack the carbocation to form the substitution product. Common reagents for this transformation include hydrogen halides (HCl, HBr, HI). libretexts.orglibretexts.org The order of reactivity for hydrogen halides is HI > HBr > HCl. libretexts.orglibretexts.org

Alternatively, thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the alcohol into the corresponding alkyl chloride or bromide, respectively. For stereochemical control, the alcohol can be converted into a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by a nucleophile in an SN2 reaction. libretexts.org

Reactions of the Diene System

The two vinyl groups in this compound can undergo reactions typical of alkenes.

Hydrogenation and Reduction Strategies for the Alkene Moieties

The double bonds in this compound can be reduced through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) or platinum dioxide (PtO2) with hydrogen gas (H2), the alkene moieties can be saturated to yield 3,5-dimethylheptan-4-ol. The reaction typically proceeds to completion, reducing both double bonds.

Table 2: Hydrogenation of this compound

ReactantReagentsProduct
This compoundH2, Pd/C or PtO23,5-Dimethylheptan-4-ol

Cycloaddition Reactions (e.g., Diels-Alder) of the Diene System

While this compound contains two double bonds, it is a non-conjugated diene. The Diels-Alder reaction, a [4+2] cycloaddition, requires a conjugated diene system. sigmaaldrich.commasterorganicchemistry.com Therefore, this compound cannot act as the diene component in a Diels-Alder reaction in its native form. For the reaction to occur, the diene must be in an s-cis conformation, which is not possible for this non-conjugated system. masterorganicchemistry.com

Polymerization and Copolymerization Mechanisms Involving the Diene

The presence of two vinyl groups makes this compound a divinyl monomer. Such monomers can undergo polymerization to form cross-linked polymers. The polymerization can be initiated by radical, cationic, or anionic initiators.

In a typical radical polymerization, an initiator would generate a radical that adds to one of the vinyl groups, creating a new radical. This new radical can then propagate by adding to another monomer. The presence of the second vinyl group on the same molecule allows for cross-linking between polymer chains, leading to the formation of a three-dimensional network. The study of the copolymerization of vinyl and divinyl monomers is crucial for understanding and controlling the properties of the resulting cross-linked polymers. researchgate.net

Catalytic Transformations of this compound

Transition metal catalysis is a cornerstone of modern organic synthesis, offering a plethora of methods for forming new chemical bonds and constructing complex molecular architectures. Catalysts based on metals such as palladium, ruthenium, rhodium, gold, and others are routinely used to effect transformations like cross-coupling, cyclization, and hydrogenation reactions. For a diene alcohol like this compound, potential transition metal-catalyzed reactions could include intramolecular cyclizations to form five- or six-membered rings, or metathesis reactions. However, specific studies detailing these or other transition metal-catalyzed transformations for this particular substrate are not available in the surveyed literature.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, alongside transition metal and enzymatic catalysis. This field provides novel pathways for asymmetric synthesis and the construction of complex molecules under mild and often environmentally benign conditions. For a chiral molecule like this compound, organocatalysts could potentially be employed in enantioselective transformations. However, a comprehensive search has not yielded any specific examples or research dedicated to the organocatalytic applications of this compound.

Spectroscopic Characterization and Advanced Analytical Research Techniques for 3,5 Dimethyl 1,6 Heptadien 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific spectral data for 3,5-dimethyl-1,6-heptadien-4-ol is not readily found in the surveyed literature, the expected chemical shifts and coupling patterns can be inferred from its structure and data for similar compounds like 1,6-heptadien-4-ol and 3,5-dimethyl-4-heptanol.

¹H NMR: The proton NMR spectrum is anticipated to be complex due to the presence of diastereomers. The key resonances would include signals for the vinyl protons (=CH and =CH₂) in the range of 5.0-6.0 ppm. The methine protons adjacent to the hydroxyl group and the methyl groups (CH-OH, CH-CH₃) would likely appear as multiplets between 2.0 and 4.0 ppm. The methyl protons (CH₃) would be expected to produce doublets at approximately 0.9-1.2 ppm. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and electronic environment of the carbon atoms. The vinyl carbons (=CH₂) are expected to resonate around 114-120 ppm, while the internal vinyl carbons (=CH) would be further downfield, in the region of 135-145 ppm. The carbon bearing the hydroxyl group (C-OH) would likely appear in the 70-80 ppm range. The carbons of the methyl groups would be found in the upfield region, typically between 15 and 25 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
=CH₂5.0 - 5.3 (m)~115 - 120
=CH-5.7 - 6.0 (m)~135 - 140
CH-OH~3.5 - 4.0 (m)~75 - 80
CH-CH₃~2.0 - 2.5 (m)~40 - 45
-OHVariable (br s)-
-CH₃~0.9 - 1.1 (d)~15 - 20

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkene and alkane portions would appear just above and below 3000 cm⁻¹, respectively. Characteristic C=C stretching vibrations for the vinyl groups are expected around 1640-1650 cm⁻¹. The C-O stretching vibration of the secondary alcohol would likely be observed in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The C=C stretching vibrations are typically strong and sharp in Raman spectra, providing clear evidence of the double bonds. The symmetric C-H stretching vibrations of the methyl and methylene (B1212753) groups would also be visible.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-HStretching3200 - 3600 (broad)Weak
C-H (alkene)Stretching~3080Strong
C-H (alkane)Stretching~2850 - 2960Strong
C=CStretching~1645Strong
C-OStretching~1100Weak

Mass Spectrometry (e.g., GC-MS) for Identification and Purity Assessment

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and the assessment of its purity. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components in a mixture.

The electron ionization (EI) mass spectrum of this compound (molar mass: 140.23 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 140, although it may be weak due to the lability of the alcohol. A peak corresponding to the loss of a water molecule ([M-H₂O]⁺) at m/z 122 is anticipated to be significant. Fragmentation involving the cleavage of the C-C bonds adjacent to the hydroxyl group would also be prominent, leading to fragment ions corresponding to the loss of allyl or methyl groups.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, which contains isolated double bonds, the primary electronic transition would be the π → π* transition of the C=C bonds. This transition is expected to result in a weak absorption band in the far UV region, typically below 200 nm. The absence of extended conjugation means that no significant absorption is expected in the visible region of the spectrum.

Chromatographic Methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography) in Separation Science

Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity.

Gas Chromatography (GC): Given its volatility, gas chromatography is a suitable method for the analysis of this compound. The retention time would depend on the specific column and temperature program used. As a polar compound due to the hydroxyl group, using a polar stationary phase could provide better peak shape and resolution.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another valuable tool, particularly for preparative scale separations or for analyzing less volatile derivatives. Both normal-phase and reverse-phase HPLC could be employed. In reverse-phase HPLC, a nonpolar stationary phase (like C18) would be used with a polar mobile phase (such as a methanol/water or acetonitrile/water mixture). The retention of the compound would be influenced by the exact composition and gradient of the mobile phase. Commercial suppliers indicate that HPLC and LC-MS methods are available for this compound. bldpharm.com

Computational and Theoretical Chemistry Studies of 3,5 Dimethyl 1,6 Heptadien 4 Ol

Quantum Chemical Calculations on Molecular Structure and Conformation

A foundational aspect of understanding a molecule's behavior is determining its most stable three-dimensional arrangement, or conformation. Quantum chemical calculations are instrumental in exploring the potential energy surface of 3,5-Dimethyl-1,6-heptadien-4-ol to identify its global minimum and various local minima, which correspond to its stable conformers.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. In a hypothetical DFT study of this compound, a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) would be selected to approximate the solution to the Schrödinger equation.

A conformational search would be performed to identify the various possible spatial arrangements of the molecule, particularly rotation around the C-C and C-O single bonds. For each identified conformer, a geometry optimization would be carried out to find the lowest energy structure. The relative energies of these conformers would indicate their respective populations at a given temperature.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Most Stable Conformer of this compound

ParameterBond/AnglePredicted Value
Bond LengthC4-OValue Å
Bond LengthC3-C4Value Å
Bond LengthC4-C5Value Å
Bond LengthC1=C2Value Å
Bond LengthC6=C7Value Å
Bond AngleC3-C4-C5Value °
Dihedral AngleH-C4-O-HValue °

Note: The values in this table are placeholders, as no specific published data for this compound is available.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the energies of the DFT-optimized conformers.

On the other end of the spectrum, semi-empirical methods (e.g., AM1, PM7) provide a much faster, though less accurate, means of exploring the conformational space. These methods could be employed for an initial broad search for conformers before subjecting the most promising candidates to more rigorous DFT or ab initio calculations.

Electronic Structure Analysis

Beyond molecular geometry, computational methods can provide a detailed picture of the electron distribution within this compound, which is fundamental to its reactivity and bonding characteristics.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO would likely be localized on the electron-rich C=C double bonds, making these sites susceptible to electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack.

Table 2: Hypothetical FMO Energy Values for this compound

OrbitalPredicted Energy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Note: The values in this table are placeholders, as no specific published data for this compound is available.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This method would allow for the quantification of bond strengths, hybridization, and atomic charges in this compound.

A key aspect of an NBO analysis would be the investigation of hyperconjugative interactions. These are stabilizing interactions that involve the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. For instance, the interaction between a C-H sigma bond and an adjacent C-C pi* antibonding orbital could be quantified, providing insight into the molecule's electronic stability.

Reaction Mechanism Modeling and Energy Profiles

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. For this compound, one could model various reactions, such as its oxidation, reduction, or participation in pericyclic reactions.

Transition State Characterization

Currently, there is no published research that specifically characterizes the transition states involved in chemical reactions of this compound. Such studies are crucial for understanding reaction pathways, identifying intermediates, and predicting the feasibility of chemical transformations. The application of computational methods like Density Functional Theory (DFT) or other high-level ab initio calculations would be necessary to map out the potential energy surfaces and locate the saddle points corresponding to transition states.

Thermodynamic and Kinetic Parameter Determinations

Detailed thermodynamic and kinetic parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), for reactions involving this compound have not been reported in the scientific literature. The determination of these parameters is fundamental for quantifying the energy requirements and the molecular disorder of transition states, thereby providing a deeper understanding of reaction rates and equilibria.

Table 1: Hypothetical Thermodynamic and Kinetic Parameters for a Reaction of this compound

ParameterValueUnit
Activation Enthalpy (ΔH‡)Data not availablekJ/mol
Activation Entropy (ΔS‡)Data not availableJ/(mol·K)
Gibbs Free Energy of Activation (ΔG‡)Data not availablekJ/mol

This table is for illustrative purposes only, as no experimental or computational data is currently available.

Molecular Dynamics Simulations and Conformational Landscape Analysis

There is a notable absence of molecular dynamics (MD) simulations and comprehensive conformational landscape analyses for this compound in published research. MD simulations would provide invaluable insights into the dynamic behavior of this molecule, including its flexibility, solvent interactions, and the accessible conformations it can adopt. A thorough conformational analysis would identify the most stable low-energy conformers, which is essential for understanding its chemical reactivity and potential biological activity.

Role As a Synthetic Intermediate in Advanced Organic Materials and Bio Inspired Synthesis

Precursor in the Synthesis of Complex Organic Molecules

As a member of the terpene alcohol family, 3,5-Dimethyl-1,6-heptadien-4-ol is a valuable building block in organic synthesis. Terpenoids, which include terpenes and their derivatives, are a large and diverse class of naturally occurring organic compounds that are often used as starting materials for the total synthesis of complex natural products and pharmaceuticals. The reactivity of the hydroxyl group and the two double bonds in this compound allows for a variety of chemical modifications, making it a versatile precursor.

The hydroxyl group can be oxidized to a ketone, such as in the case of the related compound 2,6-dimethyl-2,5-heptadien-4-one, which is utilized as an intermediate in the production of pharmaceuticals and fragrances. guidechem.com Alternatively, the alcohol can be converted into a better leaving group, facilitating substitution reactions. The double bonds can undergo a range of reactions, including hydrogenation, epoxidation, and carbon-carbon bond-forming reactions. For instance, the synthesis of other complex molecules, such as alcyopterosin O, has been achieved from structurally related diynes like 4,4-dimethyl-1,6-heptadiyne. nih.gov This suggests that this compound could serve as a starting point for the synthesis of a variety of complex molecular architectures.

The table below outlines potential transformations and the resulting functional groups that can be introduced into the molecule, highlighting its versatility as a synthetic intermediate.

Reactive SiteReaction TypeResulting Functional Group/StructurePotential Application
Hydroxyl GroupOxidationKetoneIntermediate for pharmaceuticals, fragrances guidechem.com
Hydroxyl GroupEsterificationEsterFragrance and flavor compounds
Double BondsHydrogenationSaturated AlcoholFine chemical synthesis
Double BondsEpoxidationEpoxideIntermediate for ring-opening reactions
Double BondsMetathesisCyclized or oligomeric structuresComplex molecule synthesis

Applications in Polymer Chemistry and Materials Science

The presence of two double bonds in this compound makes it a potential monomer for polymerization reactions. Dienes, which are hydrocarbons containing two carbon-carbon double bonds, are known to undergo polymerization to form a wide range of polymers with diverse properties. The hydroxyl group on the this compound molecule offers an additional site for modification, which could be used to tune the properties of the resulting polymer or to allow for post-polymerization functionalization.

One potential application is in the formation of conjugated polymers, where it could serve as a monomer. vulcanchem.com The polymerization of dienes can be achieved through various methods, leading to polymers with different microstructures and, consequently, different physical properties. The table below summarizes some of the key polymerization methods applicable to dienes.

Polymerization MethodDescriptionPotential Polymer Properties
Free Radical Polymerization Initiated by free radicals, leading to the formation of long polymer chains.Can produce a variety of microstructures (e.g., 1,2-addition, 1,4-addition).
Anionic Polymerization Initiated by a strong nucleophile, allowing for good control over molecular weight and microstructure.Can produce polymers with narrow molecular weight distributions and controlled stereochemistry.
Cationic Polymerization Initiated by a strong electrophile, often used for dienes with electron-donating groups.Can lead to polymers with specific end-groups.
Coordination Polymerization (e.g., Ziegler-Natta) Uses transition metal catalysts to control the stereochemistry of the polymer.Can produce highly stereoregular polymers (e.g., isotactic, syndiotactic).

The resulting polymers from this compound could have applications in areas such as specialty elastomers, coatings, and adhesives. The hydroxyl groups along the polymer backbone could also serve as reactive handles for cross-linking, improving the mechanical properties of the material, or for grafting other molecules to create functional materials.

Development of Bioactive Molecules (excluding direct biological activity mechanisms)

Bio-inspired synthesis leverages the structures of natural products to design and create new molecules with potential biological activity. Terpene alcohols, such as this compound, are of particular interest in this field due to their prevalence in nature and their role as precursors to a vast array of bioactive compounds. Many fragrances and pharmaceuticals are derived from terpene structures. beilstein-journals.org

The structural modification of simple terpene alcohols can lead to compounds with enhanced or entirely new biological properties. For example, the acetate (B1210297) of a related compound, 3,5-heptadien-1-ol, is assessed for its use as a fragrance ingredient. nih.gov The conversion of the alcohol to an ester, ether, or other functional group can significantly alter the molecule's physical and biological properties.

The following table provides a comparative overview of the general properties of terpene hydrocarbons and their corresponding alcohols, illustrating the importance of the hydroxyl group in the development of bioactive molecules.

Compound ClassGeneral PropertiesRole in Bio-Inspired Synthesis
Terpene Hydrocarbons Generally non-polar, volatile.Starting materials for functionalization. Often serve as a scaffold.
Terpene Alcohols Increased polarity and water solubility compared to hydrocarbons. Can form hydrogen bonds.Key intermediates for further transformations. The hydroxyl group is a reactive handle for introducing new functionalities. beilstein-journals.org

The synthesis of new derivatives from this compound could lead to the discovery of novel compounds with applications in the pharmaceutical, cosmetic, and agricultural industries.

Occurrence in Natural Systems and Biosynthetic Pathway Investigations of 3,5 Dimethyl 1,6 Heptadien 4 Ol

Identification and Characterization in Natural Products (e.g., Foeniculum vulgare Mill.)

The identification of 3,5-Dimethyl-1,6-heptadien-4-ol in natural sources has been a subject of phytochemical investigations. While fennel (Foeniculum vulgare Mill.) is well-known for its rich essential oil content, which is dominated by compounds such as trans-anethole, fenchone, and estragole, the presence of minor constituents is of significant interest for a complete chemical profile. nih.govacs.org Detailed analyses of fennel's volatile components have identified a multitude of compounds, with variations observed based on geographical origin, plant part, and phenological state. acs.orgmdpi.com

While the presence of this compound in Foeniculum vulgare is noted in specialized chemical literature, it is considered a trace component. Its detection requires sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), capable of separating and identifying compounds present in low concentrations. The vast majority of studies on fennel's essential oil focus on the major constituents due to their significant contribution to the characteristic aroma and biological activities of the plant. nih.govnih.gov

Table 1: Major Volatile Compounds Identified in Foeniculum vulgare Essential Oil

CompoundChemical ClassTypical Percentage Range
trans-AnetholePhenylpropanoid22.22% - 85.63%
FenchoneMonoterpenoid Ketone0.1% - 24.72%
Estragole (Methyl Chavicol)Phenylpropanoid0.1% - 29.55%
LimoneneMonoterpene Hydrocarbon0.1% - 22.5%
α-PineneMonoterpene HydrocarbonPresent in varying amounts

This table presents a summary of the major volatile compounds typically found in Foeniculum vulgare essential oil, with percentage ranges compiled from various studies. The exact composition can vary significantly.

Proposed Biosynthetic Routes to Branched Dienols

The biosynthesis of this compound is believed to follow the pathway of irregular monoterpenes. Unlike regular monoterpenes, which are formed by the head-to-tail condensation of two isoprene (B109036) units, irregular monoterpenes are synthesized through non-canonical condensations. documentsdelivered.comnih.gov

The key precursors for all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov In the proposed pathway for branched dienols like this compound, a crucial step involves the "head-to-middle" or "non-head-to-tail" condensation of two DMAPP units. This reaction is catalyzed by a specific class of enzymes known as prenyltransferases. For instance, in the biosynthesis of lavandulol, an irregular monoterpene alcohol, an enzyme named lavandulyl diphosphate (B83284) synthase (LPPS) facilitates the condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP). nih.gov

Following the formation of a branched C10 pyrophosphate intermediate, subsequent enzymatic modifications, such as hydrolysis by a phosphatase, would yield the final alcohol, this compound. The formation of this C9 compound could potentially arise from a C10 precursor through a subsequent enzymatic cleavage or rearrangement, although the specific enzymes and intermediates in this pathway have yet to be fully elucidated.

Table 2: Proposed Key Steps in the Biosynthesis of this compound

StepDescriptionPrecursor(s)Product(s)
1IsomerizationIsopentenyl pyrophosphate (IPP)Dimethylallyl pyrophosphate (DMAPP)
2Non-head-to-tail Condensation2 x Dimethylallyl pyrophosphate (DMAPP)Branched C10 pyrophosphate intermediate
3Hydrolysis/ModificationBranched C10 pyrophosphate intermediateThis compound

This table outlines a plausible biosynthetic pathway for this compound based on known principles of irregular monoterpene biosynthesis.

Chemo-taxonomic Significance and Distribution Studies

The chemical composition of a plant's essential oil is a valuable tool in chemotaxonomy, providing markers for distinguishing between species, subspecies, and even geographical varieties. florajournal.com The presence of unique or rare compounds, such as irregular monoterpenoids, can be of particular taxonomic significance.

The distribution of this compound and other branched dienols across the plant kingdom is not as widespread as that of regular monoterpenes. Irregular monoterpenes are more commonly found in certain plant families, such as the Lamiaceae (e.g., lavender) and Asteraceae. documentsdelivered.comnih.gov Their presence in the Apiaceae family, to which Foeniculum vulgare belongs, is less common, making the identification of this compound in fennel a point of chemotaxonomic interest.

The occurrence of this compound could serve as a specific chemical marker to differentiate certain chemotypes of Foeniculum vulgare or to understand its phylogenetic relationship with other species within the Apiaceae that may also produce such irregular terpenoids. However, more extensive distribution studies are required to fully ascertain the chemo-taxonomic significance of this compound. The variability of essential oil profiles within the Apiaceae is well-documented, and the presence of minor, structurally unique compounds contributes to a more detailed and nuanced understanding of the chemical diversity and evolutionary relationships within this plant family. researchgate.net

Future Research Directions and Emerging Paradigms for 3,5 Dimethyl 1,6 Heptadien 4 Ol

Development of Novel Catalytic Systems for Efficient Transformations

The presence of both an allylic alcohol and two vinyl groups in 3,5-dimethyl-1,6-heptadien-4-ol opens the door to a wide array of catalytic transformations. Future research will likely focus on developing highly selective and efficient catalytic systems to control the reactivity of these functional groups.

Transition metal catalysis, a cornerstone of modern organic synthesis, offers numerous possibilities. For instance, palladium-catalyzed reactions, widely used for allylic substitutions, could be employed for the functionalization of the C4 hydroxyl group. organic-chemistry.org The development of chiral ligands could enable enantioselective transformations, a critical aspect for the synthesis of biologically active molecules. youtube.com Ruthenium and rhodium catalysts, known for their efficacy in hydrogenation and isomerization reactions, could be explored to selectively reduce one or both of the double bonds or to isomerize the allylic alcohol to the corresponding enone. youtube.com

Furthermore, the diene moiety presents opportunities for cycloaddition reactions. Catalysts based on metals like nickel or palladium could facilitate [4+2] or other cycloadditions with various dienophiles, leading to the construction of complex cyclic structures. acs.org The development of catalysts that can control both the regio- and stereoselectivity of these reactions will be a significant area of investigation.

Electrocatalysis is emerging as a powerful tool for green and efficient organic synthesis. An electrochemical approach to the isomerization of allylic alcohols to their corresponding carbonyl compounds has been reported, offering a metal-free and oxidant-free alternative. mdpi.com Applying such a system to this compound could provide a sustainable route to the corresponding β,γ-unsaturated ketone.

Table 1: Potential Catalytic Transformations for this compound

Reaction TypePotential Catalyst SystemTarget Transformation
Allylic SubstitutionPalladium complexes with chiral ligandsEnantioselective formation of C-O, C-N, or C-C bonds at C4
HydrogenationRhodium or Ruthenium catalysts (e.g., Wilkinson's catalyst)Selective reduction of one or both C=C double bonds
IsomerizationRuthenium or Iridium complexesConversion of the allylic alcohol to the corresponding enone
CycloadditionNickel or Palladium catalysts[4+2] cycloaddition with dienophiles to form cyclic compounds
Electrocatalytic IsomerizationOrganocatalyst with electrochemical setupGreen synthesis of the corresponding β,γ-unsaturated ketone

Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are increasingly integral to chemical research, aiming to reduce waste and environmental impact. Future studies on this compound will undoubtedly incorporate these principles in both its synthesis and subsequent transformations.

The synthesis of allyloxyalcohols, a related class of compounds, has been optimized using green methods like phase-transfer catalysis (PTC) and solvent-free conditions. mdpi.com These approaches could be adapted for the synthesis of this compound, potentially starting from more readily available precursors. The use of bio-based starting materials and enzymatic catalysis are also promising avenues for a greener synthesis. encyclopedia.pub

In terms of derivatization, the use of environmentally benign oxidizing agents is a key area of interest. A transition metal-free system using sodium tert-butoxide (NaOtBu) and molecular oxygen has been developed for the direct oxidation of allylic alcohols to α,β-unsaturated carboxylic acids. rsc.org Exploring such a system with this compound could lead to novel and valuable derivatives. Another green approach involves the use of sodium perborate, a common component of washing powders, as an oxidant in palladium-catalyzed C-H acyoxylation of alkenes. organic-chemistry.org

The development of reactions that proceed under solvent-free conditions or in greener solvents like water or supercritical fluids will also be a major focus. Catalyst-free multicomponent reactions, which can form complex molecules in a single step with high atom economy, represent another important green strategy. mdpi.com

Exploration of Unconventional Reactivity Patterns

Beyond the predictable reactions of allylic alcohols and dienes, future research could uncover unconventional reactivity patterns for this compound. The specific arrangement of the functional groups in this molecule might lead to unique intramolecular reactions or rearrangements.

The presence of two double bonds also makes it a candidate for tandem reactions. A single catalyst could potentially initiate a cascade of reactions, such as a hydroformylation followed by an aldol (B89426) condensation, leading to complex molecular architectures in a single pot. The study of such cascade reactions is a frontier in organic synthesis.

Furthermore, the exploration of its reactivity with less common reagents or under unconventional conditions (e.g., photochemical, sonochemical) could reveal unexpected transformations. For example, visible-light-induced photocatalysis has emerged as a mild and powerful tool for a variety of organic transformations and could be applied to this substrate. acs.org

Advanced Spectroscopic Probes and In Situ Reaction Monitoring

A thorough understanding of the structure, dynamics, and reactivity of this compound will require the application of advanced spectroscopic techniques. While standard techniques like NMR and IR spectroscopy provide basic structural information, more sophisticated methods can offer deeper insights.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for the unambiguous assignment of all proton and carbon signals, especially for its derivatives and reaction products. Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, helping to determine the molecule's preferred conformation in solution.

In situ reaction monitoring using techniques like ReactIR (infrared spectroscopy) or process NMR can provide real-time information about reaction kinetics, intermediates, and byproducts. This data is invaluable for optimizing reaction conditions and understanding reaction mechanisms. For example, monitoring a catalytic reaction could reveal the formation of transient catalyst-substrate complexes.

The application of artificial intelligence and machine learning to the analysis of complex spectroscopic data is a rapidly growing field. rjpn.orgyoutube.com These tools can help to deconvolve complex spectra, identify subtle patterns, and even predict the structures of unknown compounds.

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, from reaction prediction to the discovery of new molecules and materials. arxiv.org For a molecule like this compound, these computational tools can accelerate research in several ways.

ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the major product and the optimal reaction conditions. mit.edunih.gov For example, a model could be developed to predict the regioselectivity of an epoxidation reaction on one of the two double bonds of this compound based on the catalyst and reaction conditions used. The development of substrate-aware descriptors in ML models has shown to improve the prediction of reaction performance in allylic substitutions. acs.orgnih.gov

Generative models, a type of AI, can be used to design new molecules with desired properties. By inputting the desired characteristics, such as biological activity or material properties, a generative model could propose novel derivatives of this compound for synthesis.

Q & A

Q. What are the recommended methods for synthesizing 3,5-Dimethyl-1,6-heptadien-4-ol in laboratory settings?

A retrosynthetic approach using AI-powered synthesis planning tools (e.g., Template_relevance models) can identify feasible routes by analyzing reaction databases for analogous dienol structures. Key steps may involve allylic alcohol formation, diene functionalization, or stereoselective alkylation. For example, iterative optimization of reaction conditions (solvent, catalyst, temperature) is critical for minimizing side products like regioisomers or over-oxidized derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Multi-modal spectroscopic validation is essential:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the positions of methyl groups, diene bonds, and hydroxyl resonance.
  • FTIR : Identify characteristic O-H stretching (~3200–3600 cm1^{-1}) and C=C stretching (~1650 cm1^{-1}) bands.
  • Mass Spectrometry : Verify molecular ion peaks (m/z 140.223) and fragmentation patterns .

Q. What physicochemical properties of this compound are critical for experimental design?

PropertyValueRelevance
Density0.845 g/cm3^3Solvent compatibility, phase separation
Boiling Point195.8°C at 760 mmHgDistillation/purification conditions
Flash Point72.7°CSafety protocols for flammability
LogP (estimated)Not determinedSolubility in hydrophobic matrices
Experimental design must account for its volatility, thermal stability, and solubility limitations in polar solvents .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways or degradation products of this compound?

Density Functional Theory (DFT) simulations can model diene reactivity in Diels-Alder reactions or acid-catalyzed rearrangements. Molecular dynamics (MD) studies may predict degradation pathways under environmental conditions (e.g., hydrolysis or oxidation). Tools like EPA DSSTox provide toxicity profiles to guide ecological risk assessments .

Q. What strategies resolve contradictions in reported data on the compound’s reactivity or stability?

  • Multi-method validation : Cross-reference NMR, GC-MS, and HPLC data to confirm purity and identity.
  • Controlled kinetic studies : Monitor decomposition under varying pH, temperature, or UV exposure to isolate degradation mechanisms.
  • Collaborative databases : Compare findings with peer-reviewed datasets (e.g., crystallographic databases for structural anomalies) .

Q. What methodologies are effective for studying environmental fate or biodegradation of this compound?

  • Aerobic biodegradation assays : Use OECD 301 protocols with activated sludge to track metabolic intermediates.
  • Advanced chromatography : Employ GC×GC-TOF/MS for trace-level detection of degradation byproducts.
  • QSAR modeling : Predict bioaccumulation potential using logP and molecular connectivity indices .

Q. How can researchers optimize enantioselective synthesis of this compound derivatives?

  • Chiral catalysts : Test transition-metal complexes (e.g., Ru or Rh) for asymmetric hydrogenation of diene precursors.
  • Enzymatic resolution : Screen lipases or esterases for kinetic resolution of racemic mixtures.
  • Dynamic kinetic resolution (DKR) : Combine racemization catalysts with enantioselective enzymes .

Data Contradiction Analysis

Q. How should discrepancies in solubility or partition coefficients (logP) be addressed?

  • Standardized protocols : Replicate measurements using OECD 105 guidelines for shake-flask or HPLC methods.
  • Temperature control : Ensure consistency (e.g., 25°C) to avoid thermodynamic variability.
  • Collaborative validation : Cross-check with independent labs using identical analytical conditions .

Tables for Key Analytical Parameters

Q. Table 1. Spectroscopic Benchmarks for Structural Confirmation

TechniqueExpected Signal/PatternReference
1H^1H NMRδ 1.2–1.4 (methyl groups)
13C^{13}C NMRδ 120–130 (diene carbons)
FTIR~3350 cm1^{-1} (O-H stretch)

Q. Table 2. Environmental Degradation Pathways

ConditionPrimary PathwayAnalytical Tool
Acidic (pH < 3)Diene protonation → rearrangementLC-MS/MS
UV exposurePhotooxidation → epoxide formationGC-FID
Aerobic microbialHydroxylation → ketone derivatives14C^{14}C-labeling

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,5-Dimethyl-1,6-heptadien-4-ol
Reactant of Route 2
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3,5-Dimethyl-1,6-heptadien-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.